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Compound Name: N-Methylphthalimide

Cat. No.: B375332 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The N-methylphthalimide scaffold, a derivative of phthalimide, serves as a privileged structure

in medicinal chemistry, giving rise to a diverse array of analogs with significant biological

activities. These compounds have garnered considerable attention for their potential

therapeutic applications, ranging from anticancer and anti-inflammatory to antimicrobial and

enzyme-inhibiting properties. This technical guide provides an in-depth overview of the core

biological activities of N-methylphthalimide and its analogs, presenting key quantitative data,

detailed experimental protocols, and visual representations of associated signaling pathways

and mechanisms.

Anticancer Activity
Certain analogs of N-methylphthalimide have demonstrated potent cytotoxic and

antiproliferative effects against various cancer cell lines. A notable example is N-

hydroxyphthalimide, which has been shown to selectively inhibit the proliferation of specific

cancer cells through the modulation of critical cell signaling pathways.[1]

Quantitative Data: Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for

representative N-methylphthalimide analogs against several cancer cell lines.
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Compound/Analog Cancer Cell Line IC50 Value (µM) Reference

N-Hydroxyphthalimide
BT-20 (Breast

Carcinoma)
~5-10 [1]

N-Hydroxyphthalimide
LoVo (Colon

Adenocarcinoma)
~5-10 [1]

4-Amino-N-

methylphthalimide

Analog (EGFRi)

MCF-7 (Breast) 3.96

4-Amino-N-

methylphthalimide

Analog (EGFRi)

MDA-MB-231 (Breast) 6.03

N-substituted

acrididine-1,8-dione

hybrid (8f)

A549 (Lung) Favorable [2]

N-substituted

acrididine-1,8-dione

hybrid (8f)

A431 (Skin) Favorable [2]

Signaling Pathway: mTOR Inhibition by N-
Hydroxyphthalimide
N-Hydroxyphthalimide exerts its antitumor effect in cell lines such as BT-20 and LoVo by

suppressing the mammalian target of rapamycin (mTOR) signaling pathway.[1][3][4] It

effectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2),

leading to G2/M phase cell cycle arrest and induction of apoptosis via the mitochondrial

pathway.[1][3] This dual inhibition prevents the feedback activation of Akt, a common resistance

mechanism when only mTORC1 is targeted.[3]
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Inhibition of mTORC1 and mTORC2 signaling by N-Hydroxyphthalimide.

Experimental Protocol: MTT Assay for Cytotoxicity
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The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability.[5][6][7]

Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and

incubate for 24 hours at 37°C in a 5% CO₂ incubator.

Compound Treatment: Prepare serial dilutions of the N-methylphthalimide analogs in

culture medium. Replace the existing medium with the medium containing the test

compounds and incubate for 48-72 hours.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.[6]

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing

agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5]

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure

complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The

IC50 value is determined by plotting cell viability against compound concentration.

Anti-inflammatory Activity
Several N-methylphthalimide analogs exhibit significant anti-inflammatory properties,

primarily through the inhibition of pro-inflammatory cytokine production, such as Tumor

Necrosis Factor-alpha (TNF-α).[8][9]

Quantitative Data: Anti-inflammatory Activity
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Compound/An
alog

Assay Target
Inhibition/Effe
ct

Reference

N-phenyl-

phthalimide

sulfonamide

(LASSBio 468)

LPS-induced

neutrophil

recruitment (in

vivo)

TNF-α level
ED50 = 2.5

mg/kg
[8]

N-

carboxymethyl-3-

nitrophthalimide

Formalin-induced

nociception

(mice)

Inflammatory

pain (2nd phase)

700 mg/kg

inhibited

response

[10]

N-3-

hydroxypropylpht

halimide

Formalin-induced

nociception

(mice)

Nociceptive

response (both

phases)

546 mg/kg

inhibited

response

[10]

Signaling Pathway: Inhibition of LPS-Induced TNF-α
Production
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates immune cells

like macrophages to produce TNF-α via the Toll-like receptor 4 (TLR4) signaling pathway. This

involves the activation of downstream pathways, including NF-κB and MAPKs, which lead to

the transcription of the TNF-α gene.[10] N-methylphthalimide analogs can interfere with this

cascade, reducing TNF-α secretion.
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Interference of Phthalimide Analogs with LPS-induced signaling.

Experimental Protocol: LPS-Induced TNF-α Secretion
Assay
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This assay measures the ability of a compound to inhibit the production of TNF-α from immune

cells stimulated with LPS.

Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7 or THP-1) in 96-well plates and

allow them to adhere.[10]

Pre-treatment: Treat the cells with various concentrations of the N-methylphthalimide
analogs for 1-2 hours.[10]

LPS Stimulation: Add LPS to the wells at a final concentration of 10-100 ng/mL to stimulate

TNF-α production.[10][11] Incubate for 4-24 hours.

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using an

Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's

instructions.[12]

Data Analysis: Compare the TNF-α levels in treated wells to those in LPS-stimulated,

untreated wells to determine the percentage of inhibition.

Antimicrobial Activity
N-methylphthalimide derivatives have been investigated for their activity against a range of

pathogenic bacteria and fungi. Their mechanism of action can vary, with some antifungal

analogs known to interfere with ergosterol, a key component of the fungal cell membrane.[13]

[14]

Quantitative Data: Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is a key measure of antimicrobial potency.
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Compound/Analog Microorganism MIC (µg/mL) Reference

Phthalimide aryl ester

(3b)

Staphylococcus

aureus
128 [13][14]

Phthalimide aryl ester

(3b)

Pseudomonas

aeruginosa
128 [13][14]

Phthalimide aryl ester

(3b)
Candida albicans 128 [13][14]

Phthalimide aryl ester

(3b)
Candida tropicalis 128 [13][14]

N-butylphthalimide

(NBP)

Candida albicans

(Fluconazole-

resistant)

100 [15]

Naphthalimide

hydrazide (5b-5e)

Acinetobacter

baumannii

(Carbapenem-

resistant)

0.5 - 1 [16]

Experimental Protocol: Broth Microdilution for MIC
Determination
This method is used to determine the lowest concentration of an antimicrobial agent that

inhibits the visible growth of a microorganism.[17][18]

Compound Preparation: Prepare a series of twofold dilutions of the N-methylphthalimide
analogs in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton

Broth for bacteria, RPMI-1640 for fungi).[17]

Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5

McFarland standard and then dilute it to achieve a final concentration of approximately 5x10⁵

CFU/mL in the wells.[17]

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include

a growth control well (no compound) and a sterility control well (no microbes).
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Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for

fungi.

MIC Determination: The MIC is the lowest concentration of the compound at which there is

no visible turbidity or growth.[18]
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Workflow for the Broth Microdilution MIC Assay.

Enzyme Inhibition
A significant area of research for N-methylphthalimide analogs is their ability to inhibit specific

enzymes. N-(sulfonyloxy)phthalimides, for example, are potent mechanism-based inhibitors

(suicide substrates) of serine proteases like chymotrypsin and human leukocyte elastase.[19]

[20]

Quantitative Data: Enzyme Inhibition
Compound/An
alog

Enzyme Parameter Value Reference

N-

(dansyloxy)phtha

limide

Chymotrypsin
2nd-order rate

constant
~250,000 M⁻¹s⁻¹ [19][20]

N-

(tosyloxy)phthali

mide

Chymotrypsin
2nd-order rate

constant
~250,000 M⁻¹s⁻¹ [19][20]

N-

(mesyloxy)phthal

imide

Leukocyte

Elastase

Most active in

series
Not specified [19][20]
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Mechanism of Action: Serine Protease Suicide Inhibition
These compounds act as suicide substrates. The enzyme's active site serine initiates a

nucleophilic attack on the phthalimide carbonyl group, leading to the opening of the

heterocyclic ring. This forms an acyl-enzyme intermediate. A subsequent Lossen

rearrangement generates a highly reactive isocyanate, which then irreversibly acylates a

nucleophile within the enzyme's active site, leading to inactivation.[19][20][21]
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Mechanism of Serine Protease inactivation via Lossen Rearrangement.

Experimental Protocol: Serine Protease Activity Assay
This assay measures protease activity using a fluorogenic substrate.
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Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0). Dissolve a

fluorogenic substrate (e.g., Boc-Phe-Ser-Arg-MCA for trypsin-like proteases) in DMSO to

make a stock solution.[13]

Assay Setup: In a 96-well black microplate, add the assay buffer, the test inhibitor (N-
methylphthalimide analog) at various concentrations, and the substrate.

Reaction Initiation: Add the serine protease solution to each well to start the reaction.

Fluorescence Measurement: Immediately place the plate in a fluorometer. Measure the

increase in fluorescence intensity (e.g., Ex: 380 nm, Em: 460 nm for AMC release) over time

at regular intervals.[13]

Data Analysis: Calculate the initial reaction velocity (rate) from the linear portion of the

fluorescence vs. time plot. Determine the percentage of inhibition by comparing the rates in

the presence of the inhibitor to the control (no inhibitor). IC50 values can be calculated from

the dose-response curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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